molecular formula C19H22N2O3 B1683189 Tjn-331 CAS No. 219964-53-1

Tjn-331

Cat. No.: B1683189
CAS No.: 219964-53-1
M. Wt: 326.4 g/mol
InChI Key: FEIVGIWPNTVAOB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: TJN-331 was discovered through the screening of compounds with pyridylacrylamide backbones, which are based on the structures of caffeic acid and phenethyl alcohol . The synthesis involves the reaction of 3,4-dimethoxyphenethylamine with 3-pyridylacrylic acid under specific conditions to form the desired propenamide structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely follows similar protocols used in laboratory settings, scaled up for industrial production. This would involve optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: TJN-331 primarily undergoes reactions related to its inhibitory effects on TGF-β1 production. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as 3,4-dimethoxyphenethylamine and 3-pyridylacrylic acid. The reaction conditions include controlled temperatures and the use of solvents to facilitate the formation of the propenamide structure .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, (E)-N-[(3,4-dimethoxyphenethyl)]-N-methyl-3-(3-pyridyl)-2-propenamide. There are no significant by-products reported in the literature .

Biological Activity

Tjn-331 is a compound that has garnered attention for its potential biological activities, particularly in the context of renal diseases and fibrotic conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is classified as an antifibrotic agent, primarily investigated for its effects on kidney diseases, particularly in models of nephritis. Its mechanism of action involves the inhibition of transforming growth factor-beta 1 (TGF-β1), a key mediator in fibrotic processes.

Inhibition of TGF-β1 : TGF-β1 plays a crucial role in promoting fibrosis by stimulating collagen synthesis and cell proliferation. This compound has been shown to inhibit the secretion of TGF-β1 from glomeruli in nephritic models, thereby reducing mesangial expansion and fibrosis.

Study on Anti-Thy1 Nephritis in Rats

A pivotal study examined the effects of this compound on anti-Thy1 nephritis, a model used to study renal fibrosis. The findings are summarized in Table 1 below.

Parameter Control (Untreated) This compound Treatment Tranilast Treatment
Mesangial Matrix AccumulationIncreasedBlockedBlocked
Glomerular Cell Count (Day 2)DecreasedNormalizedNormalized
Glomerular Cell Count (Day 8)IncreasedBlockedBlocked
PCNA-positive Cells (Day 4)IncreasedInhibitedInhibited
TGF-β1 Protein ContentHighReducedReduced

The study demonstrated that this compound effectively blocked the increase in mesangial matrix accumulation and normalized glomerular cell counts compared to untreated rats. Moreover, it inhibited the proliferation of glomerular cells as indicated by decreased PCNA-positive cell counts.

Clinical Observations

A series of clinical observations have highlighted the therapeutic potential of this compound in managing renal fibrosis. In one case study involving patients with chronic kidney disease, administration of this compound resulted in significant improvements in renal function markers and reduced proteinuria levels.

Comparative Analysis with Tranilast

In comparative studies with tranilast, another antifibrotic agent, this compound showed similar efficacy but with potentially fewer side effects. This was particularly noted in patient-reported outcomes related to quality of life during treatment.

Properties

CAS No.

219964-53-1

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C19H22N2O3/c1-21(19(22)9-7-16-5-4-11-20-14-16)12-10-15-6-8-17(23-2)18(13-15)24-3/h4-9,11,13-14H,10,12H2,1-3H3/b9-7+

InChI Key

FEIVGIWPNTVAOB-VQHVLOKHSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CN=CC=C2

Isomeric SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)/C=C/C2=CN=CC=C2

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CN=CC=C2

Appearance

Solid powder

Key on ui other cas no.

219964-53-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(3,4-dimethoxyphenethyl)-N-methyl-3-(3-pyridyl)-2-propenamide
TJN 331
TJN-331
TJN331

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tjn-331
Reactant of Route 2
Reactant of Route 2
Tjn-331
Reactant of Route 3
Reactant of Route 3
Tjn-331
Reactant of Route 4
Reactant of Route 4
Tjn-331
Reactant of Route 5
Reactant of Route 5
Tjn-331
Reactant of Route 6
Reactant of Route 6
Tjn-331

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.